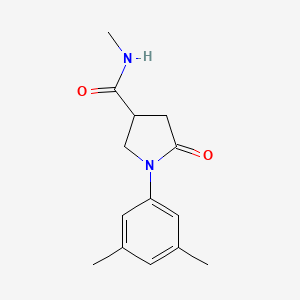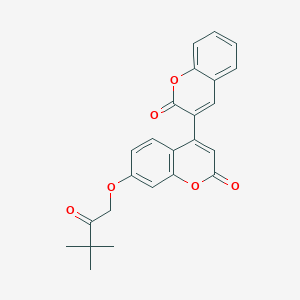![molecular formula C22H24ClN3O5S B14958310 1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958310.png)
1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidine ring, a chlorophenyl group, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine ring.
Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction using a sulfamoyl chloride or a similar reagent.
Final Coupling: The oxolan-2-ylmethyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Research: The compound may be used in studies involving enzyme inhibition, protein binding, or cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and ion channels.
Comparación Con Compuestos Similares
- 1-(4-BROMOPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE
- 1-(4-FLUOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE
- 1-(4-METHOXYPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE
Uniqueness: 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C22H24ClN3O5S |
|---|---|
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-oxo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O5S/c23-16-3-7-18(8-4-16)26-14-15(12-21(26)27)22(28)25-17-5-9-20(10-6-17)32(29,30)24-13-19-2-1-11-31-19/h3-10,15,19,24H,1-2,11-14H2,(H,25,28) |
Clave InChI |
ZZEFRHPJZHDMRK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14958236.png)
![8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958240.png)
![N-isopentyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14958249.png)

![3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14958265.png)
![N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B14958273.png)

![N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14958281.png)

![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B14958293.png)
![[2-(2-Furyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B14958298.png)

![4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B14958323.png)

